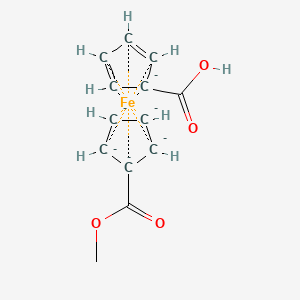
cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate is a complex organometallic compound that combines the properties of cyclopentadiene derivatives and iron
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate typically involves the reaction of cyclopentadiene with iron carbonyl complexes under controlled conditions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile in the presence of iron carbonyl to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the palladium-catalyzed hydrocarboxylation of cyclopentene, followed by further reactions to introduce the iron and methyl cyclopentanecarboxylate moieties . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ligands around the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) complexes. Substitution reactions can result in a variety of iron-ligand complexes .
Scientific Research Applications
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism by which cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate exerts its effects involves the interaction of the iron center with various molecular targets. The iron center can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can form stable complexes with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but lacks the methyl cyclopentanecarboxylate moiety.
Ferrocene: Contains a similar iron-cyclopentadienyl structure but with different substituents.
Cyclopentadienyliron tricarbonyl: Another related compound with different carbonyl ligands.
Uniqueness
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate is unique due to its combination of cyclopentadiene, iron, and methyl cyclopentanecarboxylate moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, materials science, and pharmaceuticals .
Properties
IUPAC Name |
cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2.C6H5O2.Fe/c1-9-7(8)6-4-2-3-5-6;7-6(8)5-3-1-2-4-5;/h2-5H,1H3;1-4H,(H,7,8);/q-5;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZHEGWIZKZNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[C-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FeO4-6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
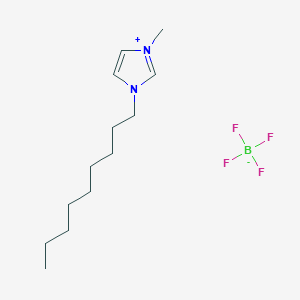
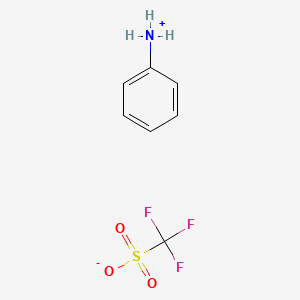
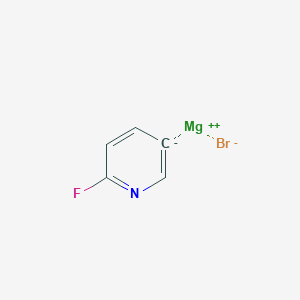

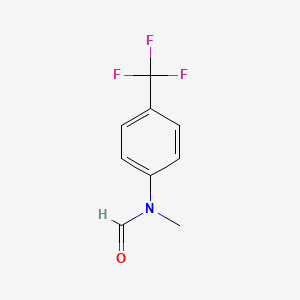
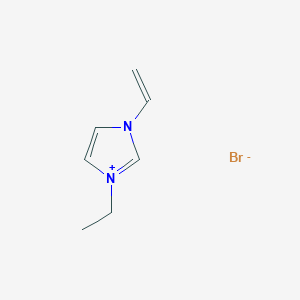
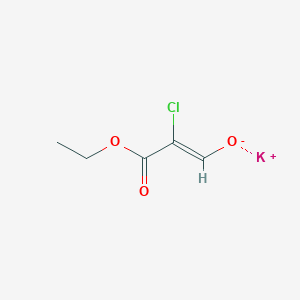
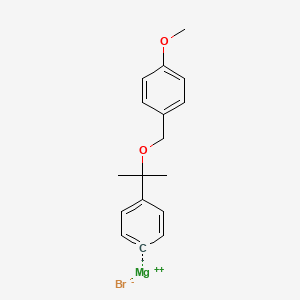
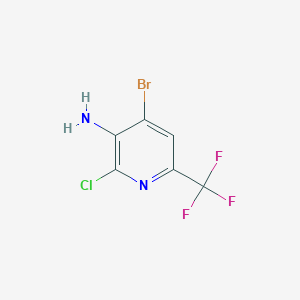
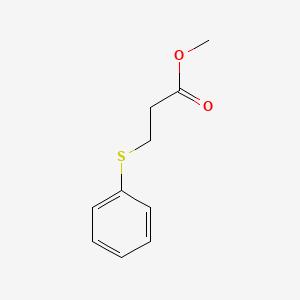
![2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE](/img/structure/B6359916.png)
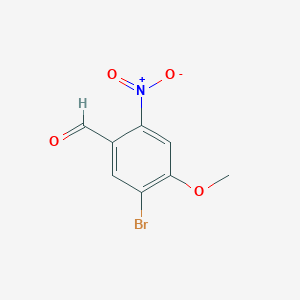
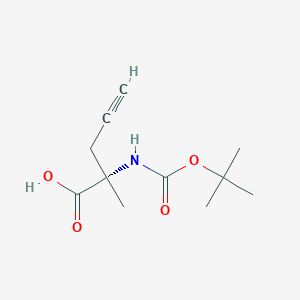
![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
